Pimethixene
Overview
Description
Molecular Structure Analysis
Pimethixene has a molecular formula of C19H19NS and a molar mass of 293.43 g/mol . The thioxanthene ring in Pimethixene takes a butterfly conformation with the dihedral angle between the two phenyl rings being 50.4(1)° . The piperidine ring takes a slightly deformed-chair conformation .Scientific Research Applications
Quantitative Determination in Biological Samples
Pimethixene has been a subject of study for its quantification in biological samples. A notable method involves the use of reversed-phase high-performance liquid chromatography (HPLC) for determining pimethixene levels in human plasma and milk. This method utilizes solid phase extraction (SPE) and has demonstrated significant recovery rates in both plasma and milk, highlighting its potential for clinical and pharmacological studies (Ebete & Koundourellis, 1997).
Detection in Plasma and Urine
Research has developed an HPLC assay for detecting pimethixene in plasma and urine. This method involves liquid-liquid extraction and has been effective in determining pimethixene in specific concentration ranges, with high overall recovery rates in both plasma and urine samples. This supports its application in therapeutic drug monitoring and pharmacokinetic studies (Kountourellis & Ebete, 1996).
Serotonin Receptor Antagonism
In the field of neuropharmacology, pimethixene has been recognized for its role as a serotonin 5-HT2B receptor antagonist. This property makes it relevant in the study of migraine prophylaxis and other neurological disorders. The exploration of pimethixene derivatives, such as BF-1, has shown potential in the development of new therapeutic agents with fewer monoaminergic side effects compared to traditional 5-HT2B receptor antagonists (Schmitz et al., 2015).
Histamine and Serotonin Antagonism
Pimethixene has also been examined for its antagonistic effects against histamine and serotonin in comparison with other compounds like cyproheptadine. Its strong binding to histamine and serotonin receptors, and its distinctive pharmacological profile, particularly in anti-anaphylactic effects, make it a compound of interest in allergy and immune response research (Engelhardt, 1975).
Safety And Hazards
Pimethixene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
1-methyl-4-thioxanthen-9-ylidenepiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NS/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19/h2-9H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLVRVYNQYGMAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048476 | |
Record name | Pimethixene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pimethixene | |
CAS RN |
314-03-4 | |
Record name | Pimethixene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pimethixene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimethixene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pimethixene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pimethixene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMETHIXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T46J20J26F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pimethixene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240247 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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